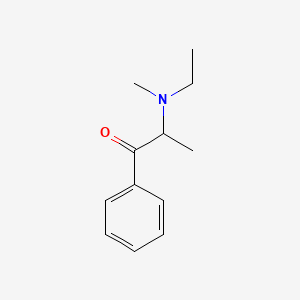

N-ethyl-N-Methylcathinone

Descripción general

Descripción

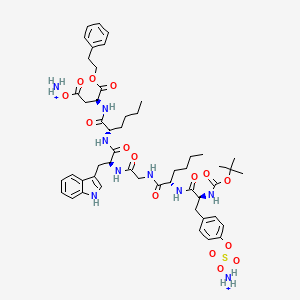

N-ethyl-N-Methylcathinone is a substituted cathinone structurally similar to the designer drugs mephedrone and methylone, which act on components of the monoaminergic systems . It is a derivative of the naturally occurring compound cathinone, the main psychoactive ingredient in the khat plant Catha edulis .

Synthesis Analysis

Synthetic cathinones are derivatives of cathinone, an alkaloid found in khat (Catha edulis) leaves, structurally identical and similar in action to amphetamine . To circumvent the law, new derivatives are clandestinely synthesized, and therefore, synthetic cathinones keep emerging on the drug market .Molecular Structure Analysis

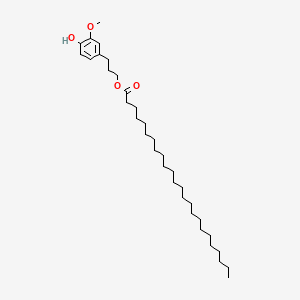

The molecular formula of this compound is C12H17NO . The average mass is 191.270 Da and the monoisotopic mass is 191.131012 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 274.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.3±3.0 kJ/mol and its flash point is 90.2±12.0 °C .Aplicaciones Científicas De Investigación

Pharmacokinetic Profiles and Effects : Methylone has been shown to be extensively metabolized in rats, with MDC (3,4-methylenedioxycathinone) being the only centrally active metabolite that could contribute to the overall effects of the drug in vivo. Methylone and MDC were found to be substrate-type releasers at monoamine transporters (Elmore et al., 2017).

Hyperthermic and Behavioral Effects : Methylone has been observed to dose-dependently increase overall locomotion in rats and induce hyperthermic reactions, which were more pronounced in group-housed conditions relative to individually housed rats. This suggests a potential risk for serotonin syndrome, especially when used in crowded conditions (Štefková et al., 2017).

Clinical Pharmacology of Mephedrone : Mephedrone, a structurally related compound to methylone, has been studied for its human pharmacodynamics and pharmacokinetics. However, more research is needed to elucidate the safety, toxicity, and addiction potential of mephedrone and related new psychoactive substances (Papaseit et al., 2017).

Brain Concentrations and Pharmacodynamic Effects : Studies have shown that behavioral and neurochemical effects of methylone are related to brain concentrations of methylone and MDC but not its hydroxylated metabolites, which do not effectively penetrate into the brain (Centazzo et al., 2021).

Public Health Concerns in Spain : Research in Spain indicated that the presence of methylone in drug samples was extremely low, suggesting that methylone might not be an emerging issue concerning public health in that region (Monteagudo et al., 2017).

Biological Activity of Metabolites : Phase I metabolites of mephedrone, including N-demethylated metabolite and ring-hydroxylated metabolite, have been shown to display biological activity as substrates at monoamine transporters (Mayer et al., 2016).

Mecanismo De Acción

Target of Action

Oxo Etafedrine, also known as N-ethyl-N-Methylcathinone, is a sympathomimetic agent . It acts on the sympathetic receptors of the bronchial tree . It is a selective β adrenoreceptor agonist , which means it binds to β adrenoreceptors, proteins located on cells of the heart muscles, smooth muscles, airways, arteries, kidneys, and other tissues that are part of the sympathetic nervous system, and are involved in stress response.

Mode of Action

Oxo Etafedrine interacts with its targets, the β adrenoreceptors, by binding to them and activating them . This activation leads to a series of events and changes within the cells, including the relaxation of smooth muscle in the airways and arteries, increased heart rate and contractility, and other effects associated with the fight-or-flight response .

Biochemical Pathways

It is known that the activation of β adrenoreceptors can lead to the activation of adenylate cyclase and increased levels of cyclic amp in cells . This can then lead to a variety of downstream effects, including the activation of protein kinase A, which can phosphorylate a number of different target proteins and lead to changes in cell function .

Pharmacokinetics

It is known that similar compounds, such as ephedrine, are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Oxo Etafedrine’s action include the relaxation of smooth muscle in the airways and arteries, increased heart rate and contractility, and other effects associated with the fight-or-flight response . These effects can lead to bronchodilation (widening of the airways), increased blood flow, and increased oxygen delivery to the muscles .

Action Environment

The action, efficacy, and stability of Oxo Etafedrine can be influenced by various environmental factors. For example, the presence of other drugs or substances that can interact with β adrenoreceptors or affect the same biochemical pathways can potentially influence the action of Oxo Etafedrine . Additionally, factors such as pH, temperature, and the presence of certain ions can potentially affect the stability of the compound .

Safety and Hazards

Direcciones Futuras

New psychoactive substances represent a public health threat since they are not controlled by international conventions, are easily accessible online, and are sold as a legal alternative to illicit drugs . Synthetic cathinones are widely abused due to their stimulant and hallucinogenic effects . Therefore, it is crucial to continue research and development of enantiomeric resolution methods for synthetic cathinones .

Propiedades

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQPFJRCXJZNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016983 | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157739-24-6 | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1157739246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl(methyl)amino]-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-METHYLCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI5YK090B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B582643.png)

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)

![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)